molecular formula C29H31N3O3 B11492018 N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(3-phenylpropanamide)

N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(3-phenylpropanamide)

Cat. No.: B11492018
M. Wt: 469.6 g/mol
InChI Key: LNAONAMDBOLCEO-UHFFFAOYSA-N
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Description

N-[2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-5-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-5-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-5-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-5-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-5-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in binding to target proteins, influencing their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

N-[2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-5-(3-PHENYLPROPANAMIDO)PHENYL]-3-PHENYLPROPANAMIDE is unique due to its specific structural features, including the presence of both a pyrrolidine ring and phenylpropanamide groups. These structural elements contribute to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

N-[2-methyl-4-(2-oxopyrrolidin-1-yl)-5-(3-phenylpropanoylamino)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C29H31N3O3/c1-21-19-26(32-18-8-13-29(32)35)25(31-28(34)17-15-23-11-6-3-7-12-23)20-24(21)30-27(33)16-14-22-9-4-2-5-10-22/h2-7,9-12,19-20H,8,13-18H2,1H3,(H,30,33)(H,31,34)

InChI Key

LNAONAMDBOLCEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)CCC2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3)N4CCCC4=O

Origin of Product

United States

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